5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide
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Overview
Description
Preparation Methods
The synthesis of 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction .
Comparison with Similar Compounds
5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide can be compared with other similar compounds, such as:
5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (3-ETO-4-HO-benzylidene)hydrazide: This compound has a similar structure but different substituents on the benzylidene group.
5-Naphthalen-1-YL-2H-pyrazole-3carboxylic acid (2-HO-benzylidene)hydrazide: This compound differs in the position of the naphthalene moiety.
5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-MEO-benzylidene)hydrazide: This compound has a methoxy group instead of a hydroxy group on the benzylidene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N4O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-20-8-4-7-17(21(20)27)13-23-26-22(28)19-12-18(24-25-19)16-10-9-14-5-2-3-6-15(14)11-16/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+ |
InChI Key |
USVQPRHWEJENHB-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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